Glyceryltrierucate
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Overview
Description
Glyceryltrierucate is a triacylglycerol, a type of glyceride consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. It is derived from erucic acid, a monounsaturated omega-9 fatty acid. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder affecting the nervous system and adrenal glands .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryltrierucate can be synthesized through the esterification of glycerol with erucic acid. The reaction typically involves heating glycerol and erucic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of ester bonds. The reaction conditions may vary, but it generally requires temperatures between 150-200°C and a reaction time of several hours .
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar esterification process, but on a larger scale. The process involves the continuous mixing of glycerol and erucic acid in a reactor, with the addition of an acid catalyst. The reaction mixture is then heated to the desired temperature, and the esterification reaction is allowed to proceed. The resulting product is purified through distillation or other separation techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Glyceryltrierucate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding fatty acid peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield glycerol and erucic acid.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under mild conditions, such as room temperature.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide. The reaction conditions may vary, but it generally requires heating to around 100°C.
Transesterification: Methanol or ethanol can be used as alcohols in transesterification reactions, with sodium methoxide or sodium ethoxide as catalysts.
Major Products Formed
Oxidation: Fatty acid peroxides and other oxidation products.
Hydrolysis: Glycerol and erucic acid.
Transesterification: Different esters, depending on the alcohol used in the reaction.
Scientific Research Applications
Glyceryltrierucate has been extensively studied for its potential therapeutic applications, particularly in the treatment of X-linked adrenoleukodystrophy (X-ALD). It is a component of “Lorenzo’s Oil,” a mixture of this compound and glyceryltrioleate, which has been used to manage the symptoms of X-ALD by reducing the accumulation of very long-chain fatty acids in the body . Additionally, this compound has been investigated for its potential use in drug delivery systems, as it can form stable emulsions and enhance the solubility of hydrophobic drugs .
Mechanism of Action
The mechanism of action of glyceryltrierucate in the treatment of X-linked adrenoleukodystrophy involves the inhibition of the elongation of very long-chain fatty acids. By providing an alternative substrate for the elongation enzymes, this compound reduces the accumulation of harmful very long-chain fatty acids in the body. This helps to alleviate the neurological and adrenal symptoms associated with X-ALD .
Comparison with Similar Compounds
Glyceryltrierucate is similar to other triacylglycerols, such as glyceryltrioleate and glyceryltrilinoleate. its unique composition, derived from erucic acid, gives it distinct properties and potential therapeutic applications. Unlike glyceryltrioleate, which is derived from oleic acid, this compound has a longer fatty acid chain, which may contribute to its effectiveness in reducing very long-chain fatty acid accumulation in X-ALD .
Similar Compounds
- Glyceryltrioleate
- Glyceryltrilinoleate
- Glyceryltristearate
Properties
Molecular Formula |
C69H128O6 |
---|---|
Molecular Weight |
1053.7 g/mol |
IUPAC Name |
2,3-di(docos-13-enoyloxy)propyl docos-13-enoate |
InChI |
InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3 |
InChI Key |
XDSPGKDYYRNYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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